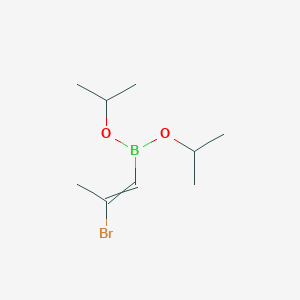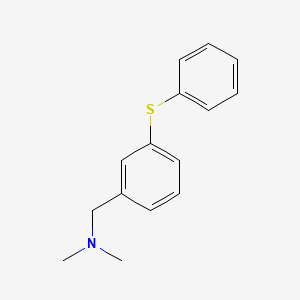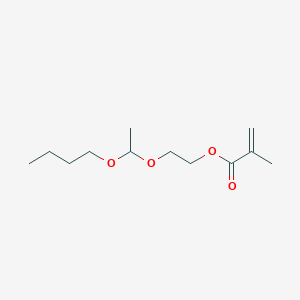![molecular formula C36H70Cl2O4Sn B14273608 Dichloro[bis(octadecanoyloxy)]stannane CAS No. 137162-29-9](/img/structure/B14273608.png)
Dichloro[bis(octadecanoyloxy)]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[bis(octadecanoyloxy)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two octadecanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with octadecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[bis(octadecanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds .
Applications De Recherche Scientifique
Dichloro[bis(octadecanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of dichloro[bis(octadecanoyloxy)]stannane involves its interaction with cellular components, leading to various biological effects. The compound can interact with proteins, enzymes, and other biomolecules, disrupting their normal functions. This interaction can result in antimicrobial, anticancer, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Another organotin compound with similar chemical properties.
Dioctyltin bis(coco acyloxy) derivatives: Organotin compounds with different organic groups attached to the tin atom.
Uniqueness
Dichloro[bis(octadecanoyloxy)]stannane is unique due to its specific octadecanoyloxy groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
137162-29-9 |
|---|---|
Formule moléculaire |
C36H70Cl2O4Sn |
Poids moléculaire |
756.6 g/mol |
Nom IUPAC |
[dichloro(octadecanoyloxy)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2ClH.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*2-17H2,1H3,(H,19,20);2*1H;/q;;;;+4/p-4 |
Clé InChI |
ALUSHCXNYGPEFO-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)CCCCCCCCCCCCCCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


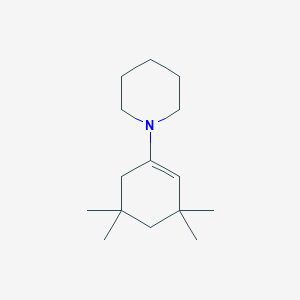
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
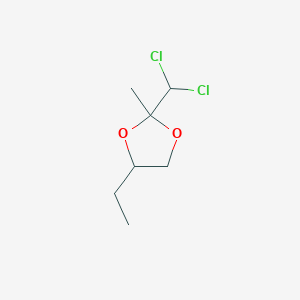
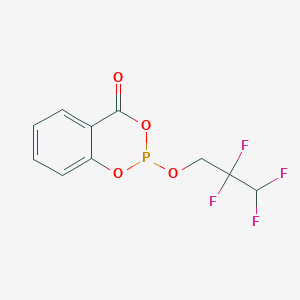

![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
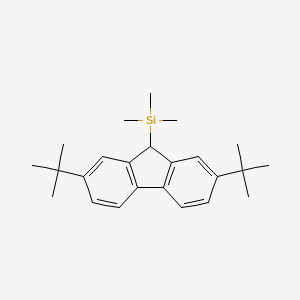
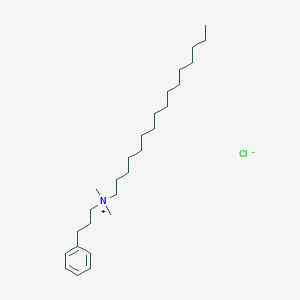
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)

![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
